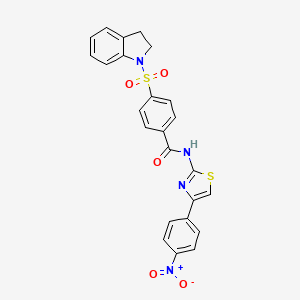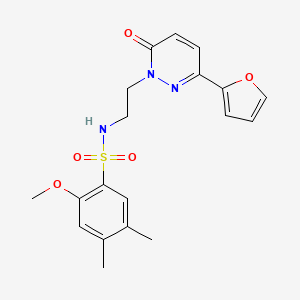![molecular formula C6H5N3O2 B2528690 Pirazolo[1,5-a]pirazina-4,6(5H,7H)-diona CAS No. 2127110-19-2](/img/structure/B2528690.png)
Pirazolo[1,5-a]pirazina-4,6(5H,7H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione and its derivatives have been found to exhibit antiproliferative effects on the A549 cell line, which is a KRAS mutant lung adenocarcinoma cell line . This suggests that the primary targets of this compound could be the cellular components involved in the proliferation of these cancer cells.
Mode of Action
It is known that the compound and its derivatives have cytotoxic effects, leading to an increase in cell death rate . The structure–activity relationship (SAR) study revealed that an amide group with a long alkyl chain and a benzene ring with a p-CF3 group could be important for efficiency .
Pharmacokinetics
Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of pyrazolopyrazine derivatives, including Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione, have predicted suitable pharmacokinetic phases . This suggests that the compound has favorable properties in terms of absorption, distribution, metabolism, and excretion, which can impact its bioavailability.
Result of Action
The primary result of the action of Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione is its cytotoxic effect on the A549 cell line. At a concentration of 160 µM, two derivatives of the compound were found to increase the cell death rate to 50%, and two other derivatives increased the cell death rate by up to 40% .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of methanol as a solvent and cesium carbonate as a base .
Industrial Production Methods: Industrial production of Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione may involve large-scale cyclocondensation reactions under optimized conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the pyrazole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted derivatives of Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione, which can exhibit different chemical and physical properties .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but includes a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyrazine: Another fused ring system with different substitution patterns and reactivity.
Propiedades
IUPAC Name |
7H-pyrazolo[1,5-a]pyrazine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-9-4(1-2-7-9)6(11)8-5/h1-2H,3H2,(H,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVBMIYDGXNDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=NN21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2528615.png)
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)
![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)
![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)
